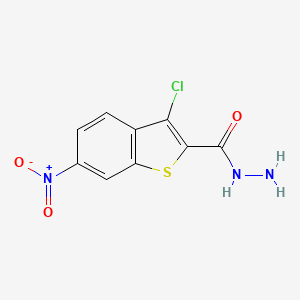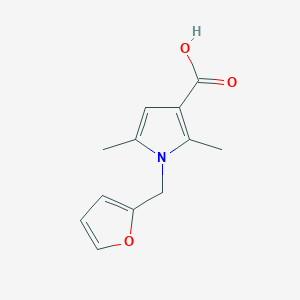
1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (FMDP) is a novel compound that has been studied in recent years for its potential applications in the field of synthetic chemistry and scientific research. FMDP is a heterocyclic compound, containing both a ring of carbon and nitrogen atoms, and it is considered to be a pyrrole derivative. FMDP is a colorless solid that is soluble in water, and it has been used as a building block in the synthesis of other compounds, as well as a starting material for the synthesis of various derivatives. FMDP has also been studied for its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives are primarily investigated for their chemical synthesis and properties. The interest in this compound and its related structures lies in their potential as precursors or intermediates in the synthesis of various biologically active molecules and other complex organic compounds.
- Pyrrole Derivatives Synthesis : Pyrrole and its derivatives are of great importance due to their presence in many natural products and biologically active molecules. One research explored the synthesis of pyrrolidin-2-ones derivatives, highlighting the structural significance of these compounds in pharmacy and the potential to introduce various substituents for the synthesis of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
- Palladium-catalyzed Cyclization : Another study focused on the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine to give 1-(dimethylamino)-1H-pyrrole-2,5-diones, indicating the compound's role in complex chemical reactions (Bae & Cho, 2014).
- Pharmacological Potential : Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest was also reported, demonstrating the compound's relevance in drug design and synthesis (Bijev, Prodanova, & Nankov, 2003).
Biochemical and Pharmaceutical Research
In the biochemical and pharmaceutical domains, the focus is on synthesizing and analyzing the biological activity of pyrrole derivatives, which can be essential in discovering new drugs and therapeutic agents.
- Tuberculostatics Synthesis : One study synthesized carbohydrazides and hydrazones of carboxylic acids of pyrrole as structural analogs of known tuberculostatics, showcasing the compound's potential in developing treatments for tuberculosis (Bijev, 2006).
- Antioxidant Activity : Derivatives of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine were synthesized, and some showed remarkable antioxidant activity, indicating the compound's potential in oxidative stress-related therapeutic applications (Zaki et al., 2017).
Material Science and Other Applications
The compound's derivatives are also studied for their physical properties and potential applications in material science and other fields.
- Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, related to the pyrrole structure, have been prepared for use in copper-based dye-sensitized solar cells, indicating the compound's relevance in energy-related applications (Constable et al., 2009).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEYHHRNDQVTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407103 | |
| Record name | 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
854357-51-0 | |
| Record name | 1-(2-Furanylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



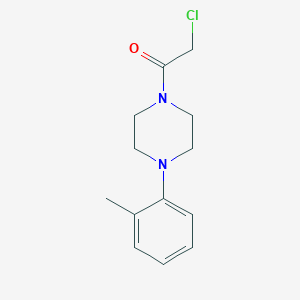
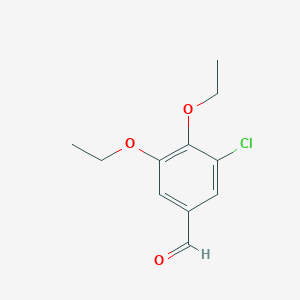
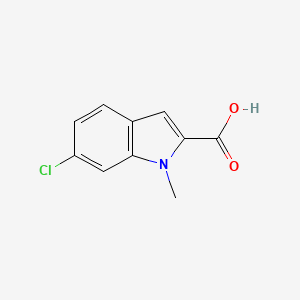
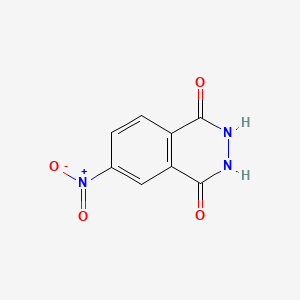

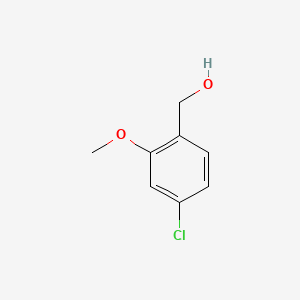
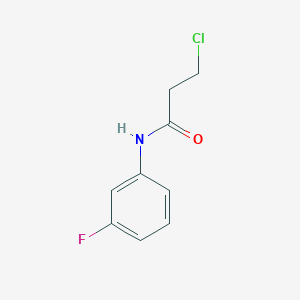
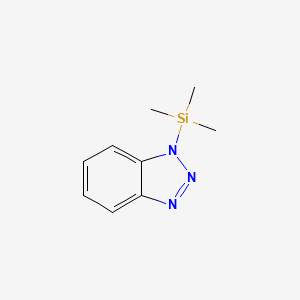
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
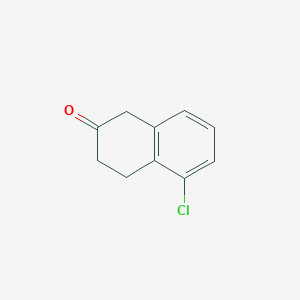
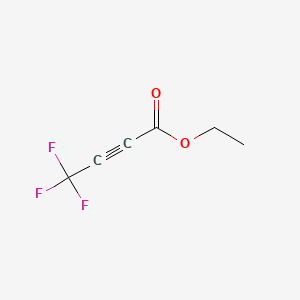
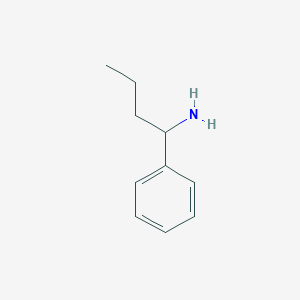
![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
